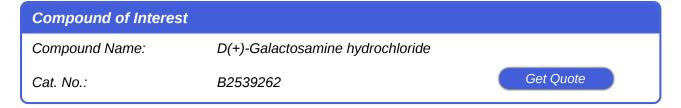


A Comprehensive Technical Guide to the Safe Handling of D(+)-Galactosamine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D(+)-Galactosamine hydrochloride is a widely utilized amino sugar in biomedical research, primarily for inducing experimental hepatotoxicity in animal models to study liver disease pathogenesis and evaluate potential therapeutics.[1] While an invaluable tool, its safe handling and a thorough understanding of its toxicological properties are paramount for protecting laboratory personnel. This in-depth technical guide provides comprehensive safety and handling precautions for **D(+)-Galactosamine hydrochloride**, detailed experimental protocols for its common applications, and an overview of the key signaling pathways involved in its mechanism of action.

Chemical and Physical Properties

D(+)-Galactosamine hydrochloride, also known as chondrosamine hydrochloride, is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference
CAS Number	1772-03-8	[1][2][3][4]
Molecular Formula	C ₆ H ₁₄ CINO ₅	[1]
Molecular Weight	215.63 g/mol	[1]
Melting Point	182 - 185 °C / 359.6 - 365 °F	[2]
Solubility	Soluble in water.	[2]
Appearance	Off-white powder solid.	[2]
Odor	No information available.	[2]

Hazard Identification and Toxicology

While some safety data sheets (SDS) state that **D(+)-Galactosamine hydrochloride** is not classified as a hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize its potent biological effects.[2][4] The primary toxicological concern is its established role as an experimental toxin that primarily causes liver injury.[2]

Mechanism of Action: **D(+)-Galactosamine hydrochloride**'s hepatotoxicity stems from its ability to deplete uridine triphosphate (UTP) nucleotides and generate free radicals within liver cells.[2] This disruption of cellular metabolism inhibits RNA and protein synthesis, ultimately leading to hepatocyte apoptosis and necrosis.[2] When co-administered with lipopolysaccharide (LPS), it creates a widely used animal model for fulminant hepatic failure.[2]

A summary of available toxicological data is presented in Table 2.

Toxicity Data	Value	Species	Reference
Intraperitoneal TDLO	200 mg/kg	Rat	
Intraperitoneal LD50	2,660 mg/kg	Mouse	_

Safety and Handling Precautions



Given its biological activity, stringent adherence to safety protocols is mandatory when handling **D(+)-Galactosamine hydrochloride**.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile rubber gloves with a thickness greater than 0.11 mm are recommended.
- Respiratory Protection: For nuisance exposures involving dust formation, use a dust respirator. A particulate filter device (EN 143) is recommended. In case of insufficient ventilation, wear suitable respiratory equipment.

Handling

- Avoid contact with skin and eyes.[2][4]
- Do not breathe dust.[2][4]
- Handling should be performed in a well-ventilated place.
- Use a local exhaust if dust or aerosol will be generated.
- Wash hands and face thoroughly after handling.

Storage

- Keep the container tightly closed in a dry and well-ventilated place.[2][4]
- To maintain product quality, it is recommended to keep it refrigerated. [2][4]
- Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, follow these first aid procedures:



Exposure Route	First Aid Measures	Reference
Eye Contact	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.	[2]
Skin Contact	Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.	[2]
Inhalation	Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.	[2]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician immediately. If possible, drink milk afterward.	[2]

Accidental Release Measures

- Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[4]
- Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.

Disposal Considerations

Dispose of this substance and its container in accordance with all applicable federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.



Experimental Protocols

D(+)-Galactosamine hydrochloride is frequently used with LPS to induce acute liver failure in animal models. The following is a general experimental protocol for inducing acute liver injury in mice. Researchers should optimize conditions for their specific experimental design.

Preparation of D(+)-Galactosamine Hydrochloride and LPS Solutions

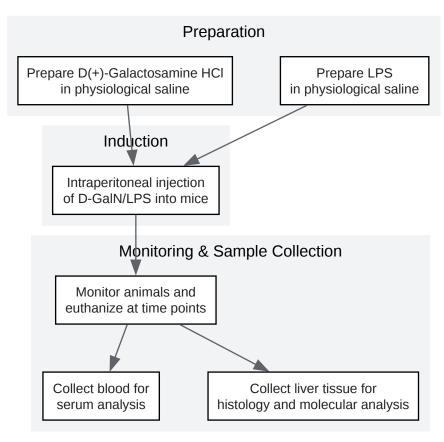
- D(+)-Galactosamine Hydrochloride Solution: Dissolve D(+)-Galactosamine
 hydrochloride in sterile physiological saline to the desired concentration (e.g., 200 mg/ml).
 [3]
- LPS Solution: Dissolve LPS in sterile physiological saline to the desired concentration (e.g., 100 μg/kg).

Induction of Acute Liver Injury in Mice

- Use male C57BL/6J mice, 6 weeks old.
- Administer D(+)-Galactosamine hydrochloride and LPS via intraperitoneal (i.p.) injection. A common dosage is 800 mg/kg for D-GalN and 100 μg/kg for LPS.
- Monitor the animals closely for signs of distress.
- Euthanize the mice at predetermined time points (e.g., 2, 4, 6, and 8 hours post-injection) for sample collection.
- Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST, inflammatory cytokines).
- Perfuse the liver with saline and collect liver tissue for histological analysis (H&E staining) and molecular analysis (e.g., Western blot, qPCR).



Experimental Workflow for Inducing Acute Liver Injury





Initial Stimuli D(+)-Galactosamine HCl **LPS** Cellular Effects **UTP** Depletion TLR4 Activation Downstream Signaling NF-kB & MAPK Pathways ↑ TNF-α, IL-1β, IL-6 NLRP3 Inflammasome Activation Pathological Outcome Hepatocyte Apoptosis

Signaling Pathway of D-GalN/LPS-Induced Hepatotoxicity

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Safe Handling of D(+)-Galactosamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2539262#safety-and-handling-precautions-for-d-galactosamine-hydrochloride]

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